The Structure-Activity Relationship of 6-Bromo-4-methylindolin-2-one Derivatives: A Technical Guide for Drug Discovery
The Structure-Activity Relationship of 6-Bromo-4-methylindolin-2-one Derivatives: A Technical Guide for Drug Discovery
Introduction: The Privileged Scaffold of Indolin-2-one
The indolin-2-one core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. This heterocyclic motif is particularly prominent in the development of protein kinase inhibitors, with several approved drugs, such as Sunitinib, featuring this core structure.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][3] The indolin-2-one scaffold serves as an excellent starting point for the design of potent and selective kinase inhibitors.
This guide focuses on the structure-activity relationship (SAR) of a specific subclass: 6-Bromo-4-methylindolin-2-one derivatives. The strategic placement of a bromine atom at the C6 position and a methyl group at the C4 position significantly influences the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity and target selectivity. Understanding the SAR of this specific scaffold is crucial for the rational design of novel therapeutic agents.
The Core Scaffold: 6-Bromo-4-methylindolin-2-one
The foundational structure for the derivatives discussed in this guide is 6-Bromo-4-methylindolin-2-one. The numbering of the indolin-2-one ring system is as follows:
Caption: Core structure of 6-Bromo-4-methylindolin-2-one.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 6-Bromo-4-methylindolin-2-one derivatives is profoundly influenced by the nature and position of substituents. The following sections dissect the SAR at key positions of the indolin-2-one scaffold.
C3-Position: The Gateway to Selectivity
The C3 position is the most common site for modification and is critical for determining kinase selectivity. Typically, a Knoevenagel condensation reaction is employed to introduce a substituted methylidene group at this position.
-
Aryl and Heteroaryl Substituents: The introduction of various aryl and heteroaryl rings at the C3-methylidene position allows for the exploration of different binding pockets of target kinases. For instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones have shown high specificity for Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[4]
-
Substitution on the C3-Aryl Ring: The electronic nature and steric bulk of substituents on the C3-aryl ring are crucial. Electron-donating groups can enhance activity against certain kinases, while bulky groups can confer selectivity for kinases with larger ATP-binding pockets.[4]
N1-Position: The Hydrogen Bond Donor
The proton at the N1 position of the indolin-2-one ring is generally considered essential for activity. It often acts as a hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase ATP-binding site. Alkylation or substitution at this position can lead to a significant loss of potency.
C4-Position: A Negative Regulator of Potency
The presence of a methyl group at the C4 position, as in our core scaffold, can have a detrimental effect on the inhibitory activity against certain kinases. For example, a C4-methyl substitution has been shown to decrease the inhibitory activity against both Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.[4] This suggests that the C4 position is likely in close proximity to a sterically constrained region of the ATP-binding pocket of these kinases.
C6-Position: Enhancing Potency through Halogenation
The bromine atom at the C6 position is a key feature of this scaffold. Halogenation at this position is a well-established strategy in medicinal chemistry to enhance biological activity. The bromine atom can participate in halogen bonding and increase the lipophilicity of the molecule, which can lead to improved cell permeability and target engagement.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activities of a hypothetical series of 6-Bromo-4-methylindolin-2-one derivatives to illustrate the SAR principles discussed.
| Compound ID | R (at C3-methylidene) | VEGFR-2 IC50 (nM) | Aurora B IC50 (nM) |
| 1a | Phenyl | 550 | 890 |
| 1b | 4-Fluorophenyl | 320 | 650 |
| 1c | 4-Methoxyphenyl | 480 | 780 |
| 1d | 2-Thienyl | 150 | 450 |
| 1e | 1H-Pyrrol-2-yl | 85 | 210 |
Data is illustrative and based on general SAR trends for indolin-2-one derivatives.
Signaling Pathway: Inhibition of VEGFR-2 Signaling
6-Bromo-4-methylindolin-2-one derivatives, particularly those with appropriate C3-substituents, are expected to function as inhibitors of receptor tyrosine kinases such as VEGFR-2. Inhibition of VEGFR-2 blocks the downstream signaling cascade responsible for angiogenesis, a critical process for tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Experimental Protocols
Synthesis: General Procedure for Knoevenagel Condensation
The following is a representative protocol for the synthesis of 3-substituted-6-bromo-4-methylindolin-2-one derivatives.
Step 1: Synthesis of 3-((Substituted-phenyl)methylene)-6-bromo-4-methylindolin-2-one
-
To a solution of 6-Bromo-4-methylindolin-2-one (1.0 eq.) in ethanol, add the appropriate substituted aldehyde (1.1 eq.).
-
Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1 eq.).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Caption: Synthetic workflow for Knoevenagel condensation.
Biological Evaluation: VEGFR-2 Kinase Assay
The following protocol is a general guideline for determining the in vitro inhibitory activity of the synthesized compounds against VEGFR-2 kinase. Commercial kits are available and their specific protocols should be followed.[4][5][6][7]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the kinase buffer, the substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding a solution of VEGFR-2 kinase and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a typical in vitro kinase assay.
Conclusion and Future Directions
The 6-Bromo-4-methylindolin-2-one scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis reveals that modifications at the C3 position are key to achieving high potency and selectivity, while the C4-methyl group may present a steric hindrance for some kinase targets. Future work should focus on the synthesis and evaluation of a diverse library of C3-substituted derivatives to explore a wider range of the kinome. Additionally, co-crystallization studies of potent inhibitors with their target kinases will provide valuable structural insights for the rational design of next-generation therapeutics.
References
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Available from: [Link]
-
BPS Bioscience. Chemi-Verse™ Aurora Kinase B Assay Kit. Available from: [Link]
-
Sun, L., et al. (2003). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 46(7), 1116-1119. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Bioorganic Chemistry, 117, 105451. Available from: [Link]
-
Reaction Biology. Aurora B NanoBRET Kinase Assay. Available from: [Link]
-
Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences, 24(3), 164-173. Available from: [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Available from: [Link]
-
Patil, S. B., et al. (2014). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences, 3(4), 1-6. Available from: [Link]
-
Zakharychev, V. V., et al. (2018). Advanced palladium free approach to the synthesis of substituted alkene oxindoles via aluminum-promoted Knoevenagel reaction. RSC Advances, 8(64), 36595-36605. Available from: [Link]
-
Kaur, M., et al. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(12), e2000022. Available from: [Link]
-
Lee, J. H., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 26(11), 3326. Available from: [Link]
-
Wang, Y., et al. (2015). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 20(11), 19688-19702. Available from: [Link]
-
Ding, Y., et al. (2016). Efficient lipase-catalyzed Knoevenagel condensation: Utilization of biocatalytic promiscuity for synthesis of benzylidene-indolin-2-ones. Catalysis Communications, 75, 53-57. Available from: [Link]
-
Ying, A. G., et al. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry, 23(11), 4941-4944. Available from: [Link]
-
Muñoz-Ramírez, A., et al. (2023). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Molecules, 28(19), 6825. Available from: [Link]
-
Gor, D., et al. (2012). Synthesis and characterization of 3-(4-{[(substituted phenyl) methylene]amino}phenyl)-6-bromo-2-methylquinazoline-4-one. Journal of Chemical and Pharmaceutical Research, 4(4), 1947-1949. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Bioorganic Chemistry, 117, 105451. Available from: [Link]
-
Muñoz-Ramírez, A., et al. (2023). General scheme for the synthesis of 3-acyl-6-bromoindole derivatives II–XII. ResearchGate. Available from: [Link]
-
Nam, S., et al. (2017). Methylisoindigo and Its Bromo-Derivatives Are Selective Tyrosine Kinase Inhibitors, Repressing Cellular Stat3 Activity, and Target CD133+ Cancer Stem Cells in PDAC. Molecules, 22(9), 1503. Available from: [Link]
-
Krystal, G. W., et al. (2001). Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells. Clinical Cancer Research, 7(5), 1403-1412. Available from: [Link]
-
Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences, 24(3), 164-173. Available from: [Link]
Sources
- 1. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities [mdpi.com]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. AURORA B Kinase Enzyme System Application Note [worldwide.promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
